(4-Bromo-2-fluoro-6-methylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluoro-6-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrFN It is a derivative of methanamine, substituted with bromine, fluorine, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanamine typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of the methanamine group. One common method involves the following steps:
Bromination: The starting material, 2-fluoro-6-methylbenzene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-2-fluoro-6-methylbenzene.
Amination: The brominated product is then subjected to a nucleophilic substitution reaction with methanamine (CH3NH2) under basic conditions to replace the bromine atom with the methanamine group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-6-methylphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methanamine (CH3NH2), other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-Bromo-2-fluoro-6-methylphenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-6-methylphenyl)methanamine involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluorophenyl)methanamine
- (4-Bromo-2,6-difluorophenyl)methanamine
- (4-Bromo-2-fluoro-6-methylbenzene)
Uniqueness
(4-Bromo-2-fluoro-6-methylphenyl)methanamine is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(4-bromo-2-fluoro-6-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3 |
InChI Key |
WIIIKZGUDLDAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.